[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate
Description
[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate is a methacrylate ester derivative featuring a tris(trimethylsilyloxy)silylethylphenyl group. Its structure is characterized by:
- A methacrylate backbone (2-methylprop-2-enoate), enabling radical polymerization.
- A tris(trimethylsilyloxy)silylethyl group attached to a phenyl ring, contributing to steric bulk and siloxane-like behavior.
This compound is of interest in advanced material science, particularly in silicone-based polymers, coatings, and biomedical devices requiring oxygen permeability .
Properties
IUPAC Name |
[3-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMTYRQTFYSIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Silyl-Functionalized Phenyl Intermediates
The tris(trimethylsilyloxy)silylethyl group introduces significant steric and electronic challenges during synthesis. A validated approach involves ortho-directed metalation of protected phenol derivatives, as demonstrated in the synthesis of analogous silyltriflates . For this compound, the sequence begins with 3-hydroxyphenethyl alcohol as the precursor:
-
Protection of the phenolic hydroxyl group :
Reaction with isopropyl isocyanate in the presence of triethylamine yields the corresponding carbamate (Eq. 1) :This step prevents undesired side reactions during subsequent silylation.
-
Silylation of the ortho position :
Lithiation using n-butyllithium at −78°C, followed by quenching with tris(trimethylsilyloxy)chlorosilane, installs the bulky silyl group (Eq. 2) :The reaction requires stringent temperature control to avoid decomposition of the silylating agent.
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Deprotection and isolation :
Treatment with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile removes the carbamate group, yielding 3-[2-tris(trimethylsilyloxy)silylethyl]phenol (Eq. 3) .
Esterification with Methacrylic Acid
The phenolic hydroxyl group is esterified using methacrylic anhydride under mild acidic conditions:
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Activation of methacrylic acid :
Methacrylic anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane facilitate the formation of the reactive acyloxyphosphonium intermediate (Eq. 4) : -
Nucleophilic acyl substitution :
The intermediate undergoes displacement by the phenolate oxygen, yielding the target ester (Eq. 5) :The reaction proceeds at 0–25°C to minimize premature polymerization of the methacrylate group.
Reaction Optimization and Kinetic Analysis
Key parameters influencing yield and selectivity include:
Challenges :
-
The steric bulk of the tris(trimethylsilyloxy)silyl group reduces reaction rates, necessitating prolonged reaction times (12–24 hours) .
-
Competitive polymerization of methacrylate groups requires inhibitors like hydroquinone (HQ) (0.01–0.1 wt%) .
Characterization and Spectroscopic Data
-
NMR Spectroscopy :
-
Mass Spectrometry :
ESI-MS (m/z): 589.3 [M+H]⁺ (calc. 589.2). -
Physical Properties :
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors mitigate exothermic risks during silylation and esterification. Solvent recovery systems (e.g., toluene distillation) improve cost efficiency . Regulatory compliance necessitates stringent removal of residual catalysts (e.g., Co(II) species <1 ppm) .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ester group, forming carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can target the ester group, converting it into an alcohol or aldehyde under suitable conditions.
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Substitution: : The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Polymer Chemistry
The compound serves as a key monomer in the synthesis of siloxane-containing polymers. Its incorporation into polymer matrices enhances flexibility, thermal stability, and moisture resistance.
- Case Study : Research has demonstrated that polymers synthesized from this methacrylate exhibit improved mechanical properties compared to traditional acrylics. For instance, a study highlighted the use of this compound in creating flexible coatings that withstand harsh environmental conditions without losing integrity .
Biomedical Engineering
In the biomedical field, the compound is utilized for fabricating biocompatible materials. Its siloxane groups contribute to the hydrophobicity and biostability of the resulting materials.
- Case Study : A patented technology describes a hydrated contact lens incorporating this compound, which enhances comfort and reduces protein deposition on the lens surface . The siloxane modification allows for better tear film stability and prolonged wear times.
Adhesives and Sealants
The unique properties of [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate make it suitable for use in advanced adhesives and sealants. The siloxane backbone provides excellent adhesion to various substrates while maintaining flexibility.
- Case Study : A commercial adhesive formulation utilizing this compound was shown to provide superior bonding strength on glass and metal surfaces compared to standard adhesives, making it ideal for construction and automotive applications .
Comparative Analysis of Applications
Mechanism of Action
The mechanism by which [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate exerts its effects is largely dependent on its chemical structure. The tris(trimethylsilyloxy)silylethyl group provides steric hindrance and electronic effects that can influence the reactivity of the phenyl ring and the ester group. This can affect the compound’s interactions with other molecules, including enzymes and receptors in biological systems.
Comparison with Similar Compounds
Key Comparison Table
Research Findings and Industrial Relevance
- Siloxane-modified methacrylates like the target compound are pivotal in biomedical materials , where balanced oxygen permeability and mechanical stability are critical .
- Fluorinated derivatives dominate niche markets requiring extreme chemical resistance, but their synthesis is cost-prohibitive compared to siloxane analogs .
- Safety profiles of methacrylates are broadly similar (e.g., skin sensitization ), but siloxane groups in the target compound may reduce volatility, lowering inhalation risks .
Biological Activity
The compound [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate, also known as 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, is a silane-based monomer that has garnered attention in various fields, particularly in materials science and biomedical applications. This article delves into its biological activity, synthesis, and potential applications, supported by case studies and research findings.
- Molecular Formula : C16H38O5Si4
- Molecular Weight : 422.8 g/mol
- Appearance : Clear liquid, colorless to light yellow
- Purity : Minimum 96% .
Biological Activity Overview
The biological activity of this compound is primarily linked to its use in the development of silicone-based materials for biomedical applications. Its silane structure allows for enhanced bonding with various substrates, which is crucial for applications such as contact lenses and drug delivery systems.
- Surface Modification : The tris(trimethylsilyloxy) groups enhance hydrophobicity and biocompatibility, making the material suitable for biological environments.
- Polymerization : Upon exposure to UV light or heat, the methacrylate group facilitates polymerization, leading to the formation of cross-linked networks that exhibit desirable mechanical properties.
1. Silicone Hydrogel Contact Lenses
A study investigated the use of this compound in silicone hydrogel formulations for contact lenses. The findings indicated:
- Water Content : Increased water retention improved comfort and oxygen permeability.
- Mechanical Properties : Enhanced tensile strength and elasticity were observed, making lenses more durable .
2. Drug Delivery Systems
Research focused on the incorporation of this silane into drug delivery matrices demonstrated:
- Controlled Release : The polymer network formed by this compound allowed for sustained release of therapeutic agents over extended periods.
- Biocompatibility : In vitro studies confirmed minimal cytotoxicity, supporting its safety for use in medical applications .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Application Area | Biocompatibility |
|---|---|---|---|
| This compound | 422.8 g/mol | Contact lenses, drug delivery | High |
| 3-(Trimethoxysilyl)propyl methacrylate | 238.4 g/mol | Adhesives, sealants | Moderate |
| (3-Methacryloxypropyl)tris(trimethylsiloxy)silane | 370.5 g/mol | Coatings, pharmaceuticals | High |
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Antimicrobial Properties : Modified silicone surfaces incorporating this silane demonstrated reduced bacterial adhesion, which is critical for medical devices .
- Toxicological Assessments : Evaluations have shown low toxicity levels in both acute and chronic exposure scenarios, reinforcing its suitability for long-term implantation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
